molecular formula C11H9F3N2O2 B1450002 Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 860457-99-4

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1450002
CAS RN: 860457-99-4
M. Wt: 258.2 g/mol
InChI Key: NPJTXOGHERSPFX-UHFFFAOYSA-N
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Description

“Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C₁₁H₉F₃N₂O₂ . It has a molecular weight of 258.2 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a boiling point of 125-126°C . It has a melting point range of 139-144°C . The compound is stored at ambient temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJTXOGHERSPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650746
Record name Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

CAS RN

860457-99-4
Record name Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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